molecular formula C9H9N3O B13911483 N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide

N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide

Cat. No.: B13911483
M. Wt: 175.19 g/mol
InChI Key: LMKHVVIJBFWMDX-UHFFFAOYSA-N
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Description

Contextualization of Pyrrolopyridine Scaffolds in Modern Medicinal Chemistry

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heterocyclic compounds that are of considerable interest to the research community. nbuv.gov.ua These scaffolds are recognized as "privileged structures" in drug design, meaning they are capable of binding to multiple biological targets with high affinity. researchgate.net Their structural resemblance to the purine (B94841) ring of ATP allows them to function effectively as kinase inhibitors, a major class of drugs used in oncology and for other diseases. nih.gov The versatility of the pyrrolopyridine nucleus has led to the development of numerous biologically active molecules, the most notable of which is vemurafenib, a kinase inhibitor approved for the treatment of melanoma. nih.gov

The pyrrole (B145914) ring itself, a five-membered heterocyclic structure, is a common motif in a vast number of both natural and synthetic bioactive compounds and is present in about 90% of commercially available medicines. nih.govmdpi.com Derivatives of pyrrole exhibit a wide array of physiological activities, serving as scaffolds for antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.gov The fusion of a pyrrole ring with other nitrogen-containing heterocycles, such as in pyrrolopyridines, is a key strategy in the development of new pharmacological entities. researchgate.net Research has demonstrated that derivatives of various pyrrolopyridine isomers possess antidiabetic, antimycobacterial, antiviral, antitumor, and analgesic properties. nih.govresearchgate.net

Historical Development of Acetamide (B32628) Derivatives as Bioactive Chemotypes

The acetamide functional group is a ubiquitous feature in medicinal chemistry, playing a critical role in drug development and peptide synthesis. archivepp.com Historically, the introduction of an acetamide moiety has been a successful strategy for modifying the pharmacokinetic parameters of drug candidates, enhancing their solubility and stability. archivepp.comnih.gov This group is amenable to the design of prodrugs, where the active compound is released through in vivo hydrolysis by amidase enzymes. archivepp.com

Acetamide derivatives are integral to a wide range of therapeutic agents. For instance, they form the basis of many cyclooxygenase-II (COX-II) inhibitors used to treat pain and inflammation. archivepp.comgalaxypub.co The nitrogen atom of the acetamide group can form crucial hydrogen bonds with amino acid residues in the active sites of enzymes, contributing to the molecule's binding affinity and biological activity. archivepp.comgalaxypub.co Beyond anti-inflammatory agents, acetamide derivatives have been synthesized and investigated for a multitude of other biological activities, including analgesic, antioxidant, and anticholinesterase effects. nih.govnih.govresearchgate.net The structural simplicity and synthetic accessibility of the acetamide group make it an attractive component for medicinal chemists to incorporate into novel molecular designs. researchgate.net

Rationale and Significance of Investigating N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide

The scientific rationale for the focused investigation of this compound stems from the strategic fusion of the biologically significant pyrrolo[3,2-c]pyridine scaffold with the versatile acetamide chemotype. Given that the pyrrolopyridine core acts as a potent pharmacophore, particularly in the realm of kinase inhibition, its combination with an acetamide linker—known for its ability to modulate physicochemical properties and interact with biological targets—presents a compelling strategy for discovering novel therapeutic agents.

The significance of this investigation lies in the potential to generate new molecules with unique biological profiles. The acetamide group can be envisioned as a vector that positions the pyrrolopyridine core within a target's binding site or as a functional group that contributes directly to the molecule's activity. Research into closely related analogs has already demonstrated that the 1H-pyrrolo[3,2-c]pyridine scaffold is a promising foundation for the development of potent anticancer agents, including tubulin polymerization inhibitors and FMS kinase inhibitors. semanticscholar.orgnih.govnih.gov Therefore, the synthesis and biological evaluation of this compound is a logical and important step in the exploration of this chemical space for new drug candidates.

Current Landscape of Academic Research Pertaining to this compound and Related Analogs

While published academic research specifically detailing this compound is limited, the broader landscape of research into its analogs is both active and fruitful. A significant body of work has focused on the design and synthesis of various derivatives of the 1H-pyrrolo[3,2-c]pyridine core, demonstrating its potential across different therapeutic areas.

One prominent area of investigation involves the development of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents that act as colchicine-binding site inhibitors. semanticscholar.orgnih.gov A 2024 study described a series of new derivatives, with many exhibiting moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines in vitro. semanticscholar.orgnih.gov The most potent compound from this series, designated 10t, displayed IC₅₀ values ranging from 0.12 to 0.21 μM and was shown to potently inhibit tubulin polymerization, disrupt microtubule dynamics, and induce G2/M phase cell cycle arrest and apoptosis. semanticscholar.orgnih.gov

Antiproliferative Activities of Selected 1H-Pyrrolo[3,2-c]pyridine Analogs

Compound HeLa IC₅₀ (μM) SGC-7901 IC₅₀ (μM) MCF-7 IC₅₀ (μM)
10i 0.35 0.41 0.52
10o 0.28 0.33 0.47
10p 0.22 0.29 0.35
10r 0.31 0.38 0.44
10t 0.12 0.15 0.21

Data sourced from a 2024 study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. semanticscholar.orgnih.gov

Another line of research has explored pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R), a target implicated in various cancers and inflammatory disorders. nih.gov A study published in 2018 tested a series of eighteen such derivatives. nih.gov The most potent compounds, 1e and 1r, exhibited IC₅₀ values of 60 nM and 30 nM, respectively, against FMS kinase, showing higher potency than the lead compound. nih.gov Compound 1r also demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values in the range of 0.15–1.78 µM. nih.gov

FMS Kinase Inhibitory Activity of Selected Pyrrolo[3,2-c]pyridine Analogs

Compound FMS Kinase IC₅₀ (nM)
Lead Compound (KIST101029) 96
1e 60
1r 30

Data sourced from a 2018 study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov

These studies collectively underscore the therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold and provide a strong impetus for the continued investigation of new derivatives, including this compound. The promising results from these related analogs suggest that further exploration within this chemical class could lead to the discovery of novel and effective drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-(1H-pyrrolo[3,2-c]pyridin-6-yl)acetamide

InChI

InChI=1S/C9H9N3O/c1-6(13)12-9-4-8-7(5-11-9)2-3-10-8/h2-5,10H,1H3,(H,11,12,13)

InChI Key

LMKHVVIJBFWMDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C2C=CNC2=C1

Origin of Product

United States

Advanced Synthetic Methodologies for N 1h Pyrrolo 3,2 C Pyridin 6 Yl Acetamide

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolopyridine-Acetamide Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For N-(1H-Pyrrolo[3,2-c]pyridin-6-YL)acetamide, the primary disconnections focus on the formation of the amide bond and the construction of the bicyclic pyrrolopyridine core.

Primary Disconnections:

Amide Bond Formation: The most straightforward disconnection is at the amide C-N bond. This suggests that the final step in the synthesis could be the acylation of a 6-amino-1H-pyrrolo[3,2-c]pyridine precursor with a suitable acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

C6-N Bond Formation: The amino group at the C6 position can be traced back to a more versatile functional group, such as a halogen. This points to a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can be converted to the amine via transition metal-catalyzed amination or other nucleophilic substitution methods.

Pyrrole (B145914) Ring Annulation: The pyrrole ring of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core can be disconnected. A common strategy for forming this fused ring system is through the cyclization of a suitably functionalized pyridine (B92270) derivative. This leads back to a substituted 4-nitropyridine (B72724) precursor, which contains the necessary components for the reductive cyclization to form the pyrrole ring. semanticscholar.orgnih.gov

This analysis outlines a convergent synthetic strategy: the construction of a key halogenated pyrrolopyridine intermediate followed by late-stage functionalization to install the desired acetamide (B32628) group.

Classical Synthetic Routes and Optimization for this compound

Classical synthetic approaches rely on robust, well-established reaction sequences to build molecular complexity. The synthesis of the this compound core is achieved through a multi-step process starting from readily available pyridine derivatives.

Multistep Reaction Sequences from Established Precursors

A documented route to the core 1H-pyrrolo[3,2-c]pyridine structure begins with 2-bromo-5-methylpyridine-1-oxide. semanticscholar.orgnih.gov This pathway involves the systematic construction of the pyrrole ring onto the pyridine scaffold.

Key Synthetic Steps:

Nitration: The starting material, 2-bromo-5-methylpyridine-1-oxide, undergoes nitration using fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. semanticscholar.org

Side-Chain Functionalization: The resulting nitropyridine is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a key enamine intermediate. semanticscholar.org

Reductive Cyclization: The crucial pyrrole ring is formed via reductive cyclization of the enamine intermediate. This is typically achieved using iron powder in acetic acid, which reduces the nitro group and facilitates the intramolecular condensation to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine. semanticscholar.org

Amination: The 6-bromo intermediate can be converted to 6-amino-1H-pyrrolo[3,2-c]pyridine. A standard method for this transformation is the Buchwald-Hartwig amination, using ammonia (B1221849) or a protected amine equivalent in the presence of a palladium catalyst.

Acetylation: The final step is the acetylation of the 6-amino-1H-pyrrolo[3,2-c]pyridine. This is a standard amide bond formation reaction, which can be carried out using acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine (B128534), to yield the target compound, this compound.

This sequence highlights a classical, linear approach to the target molecule, where each step builds upon the previous one to construct the final architecture.

Regioselective Functionalization and Derivatization Approaches

Regioselectivity is critical in the synthesis of substituted heterocyclic systems. In the pathway described above, the functionalization of the pyridine ring is carefully controlled at each step.

The initial nitration of 2-bromo-5-methylpyridine-1-oxide is a key regioselective step, directing the nitro group to the C4 position. This is followed by the reaction with DMF-DMA at the C5-methyl group, setting the stage for the cyclization. The subsequent formation of the pyrrole ring is inherently regioselective, leading specifically to the 1H-pyrrolo[3,2-c]pyridine isomer. This control over the placement of functional groups is essential for the successful synthesis of the desired target molecule and prevents the formation of other isomers.

Modern Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic methods, particularly those employing transition-metal catalysis, offer powerful tools for forming bonds that are difficult to achieve through classical means. These methods are central to the efficient functionalization of the pyrrolopyridine core.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki)

The intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. While the direct synthesis of this compound via coupling is less common, these reactions are instrumental in creating precursors and analogues.

Suzuki Coupling: The Suzuki cross-coupling reaction has been successfully used to synthesize 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives from the 6-bromo intermediate and various arylboronic acids. semanticscholar.orgnih.gov This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds.

Buchwald-Hartwig Amination: As mentioned previously, this palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. It would be the most likely modern approach to convert 6-bromo-1H-pyrrolo[3,2-c]pyridine into 6-amino-1H-pyrrolo[3,2-c]pyridine, the direct precursor to the final product.

The table below summarizes potential cross-coupling reactions for functionalizing the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.

Coupling ReactionReagentCatalyst System (Typical)Bond FormedProduct Type
SuzukiAr-B(OH)₂Pd(PPh₃)₄, BaseC-C6-Aryl-pyrrolopyridine
Buchwald-HartwigR₂NHPd₂(dba)₃, Ligand, BaseC-N6-Amino-pyrrolopyridine
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, BaseC-C (sp)6-Alkynyl-pyrrolopyridine
HeckAlkenePd(OAc)₂, Ligand, BaseC-C (sp²)6-Alkenyl-pyrrolopyridine

Stereoselective and Asymmetric Synthesis Methodologies

The parent compound, this compound, is an achiral molecule, and therefore, its synthesis does not require stereoselective or asymmetric methods. However, such methodologies would become critical for the synthesis of chiral derivatives of this scaffold, for instance, if substituents on the pyrrole or pyridine ring introduced a stereocenter.

Currently, the scientific literature does not provide specific examples of stereoselective syntheses targeting the this compound core. The development of such methods would be a valuable future direction, potentially involving asymmetric catalysis to install chiral side chains or asymmetric hydrogenation of a derivatized ring.

Flow Chemistry and Continuous Processing Applications

The adaptation of synthetic routes to flow chemistry and continuous processing offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automated, scalable production. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles of flow chemistry can be applied to the final N-acetylation step, which is a common transformation in the synthesis of such compounds. nih.gov

A plausible continuous flow approach for the N-acetylation of the precursor, 6-amino-1H-pyrrolo[3,2-c]pyridine, can be conceptualized based on established methodologies for the continuous acetylation of heterocyclic amines. mdpi.comresearchgate.netnih.gov One such method involves the use of a packed-bed reactor containing a solid-supported catalyst.

A proposed continuous flow setup would involve pumping a solution of 6-amino-1H-pyrrolo[3,2-c]pyridine in a suitable solvent, along with an acetylating agent, through a heated column packed with a catalyst. Acetic anhydride is a common acetylating agent; however, for a greener and potentially safer process, acetonitrile (B52724) has been demonstrated as an effective acetylating agent in the presence of a catalyst like alumina (B75360) under elevated temperature and pressure. mdpi.comresearchgate.netnih.gov

The reaction stream exiting the reactor would then be directed to an in-line purification or work-up station, which could involve a liquid-liquid extraction or a scavenger resin to remove any unreacted starting materials or by-products. The solvent could then be removed under continuous evaporation to yield the desired this compound.

The key parameters influencing the efficiency of such a continuous process include the choice of solvent and acetylating agent, the nature of the catalyst, the reaction temperature, the flow rate (which determines the residence time in the reactor), and the pressure. The optimization of these parameters is crucial for achieving high conversion, selectivity, and yield of the final product.

Below is a hypothetical data table illustrating potential parameters for the continuous flow N-acetylation of 6-amino-1H-pyrrolo[3,2-c]pyridine.

ParameterValueRationale
Reactant6-amino-1H-pyrrolo[3,2-c]pyridineStarting material for the acetylation reaction.
Acetylating AgentAcetonitrileServes as both solvent and a safer acetylating agent. mdpi.comresearchgate.netnih.gov
CatalystAlumina (packed bed)Heterogeneous catalyst facilitating the acetylation. mdpi.comresearchgate.net
Temperature150-250 °CHigher temperatures are often required for acetonitrile-mediated acetylation. nih.gov
Pressure50-100 barMaintains the solvent in a liquid state at elevated temperatures. nih.gov
Flow Rate0.1-1.0 mL/minControls the residence time in the catalytic reactor.
Residence Time10-30 minThe duration the reactants are in contact with the catalyst.
Expected Conversion>90%Based on analogous continuous flow acetylations. mdpi.comresearchgate.net

Purification and Isolation Techniques for Synthetic this compound

The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards for its intended application. The polar and basic nature of the pyrrolopyridine core can present challenges in purification. reddit.com A variety of techniques can be employed, ranging from traditional methods to more advanced chromatographic and non-chromatographic approaches.

Crystallization: This is often the preferred method for purifying solid compounds. A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. This allows for the formation of a crystalline solid upon cooling, leaving impurities behind in the mother liquor. The choice of solvent is critical and can be determined through systematic screening.

Chromatography: Chromatographic techniques are widely used for the purification of organic compounds.

Column Chromatography: Traditional column chromatography using silica (B1680970) gel is a standard method. However, due to the polar and potentially basic nature of this compound, tailing of the product on the column can be an issue. This can sometimes be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. Alternatively, alumina can be used as the stationary phase, which is often more suitable for basic compounds. reddit.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity, preparative RP-HPLC is a powerful technique. In this method, a non-polar stationary phase is used with a polar mobile phase. This is particularly useful for separating polar compounds from non-polar impurities.

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical carbon dioxide as the main component of the mobile phase. It is particularly effective for the purification of chiral and achiral polar compounds.

Solvent Extraction: Liquid-liquid extraction can be used as a preliminary purification step to remove certain impurities based on their differential solubility in two immiscible liquid phases. By adjusting the pH of the aqueous phase, the solubility of the basic this compound can be manipulated to facilitate its separation from neutral or acidic impurities.

The selection of the most appropriate purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. Often, a combination of these techniques is employed to achieve the highest purity.

Below is a data table comparing various purification techniques for this compound.

TechniqueStationary Phase/MethodMobile Phase/Solvent SystemAdvantagesDisadvantages
CrystallizationN/Ae.g., Ethanol, Methanol, Ethyl Acetate/HexaneScalable, cost-effective, can provide high purity.Requires suitable solvent, potential for product loss in mother liquor.
Normal-Phase Column ChromatographySilica Gel or Aluminae.g., Dichloromethane/Methanol with TriethylamineGood for removing less polar impurities.Potential for product tailing and decomposition on silica. reddit.com
Reversed-Phase HPLCC18 or other non-polar bonded silicae.g., Water/Acetonitrile with formic acid or TFAHigh resolution and purity, suitable for polar compounds.Requires specialized equipment, can be costly for large scale.
Supercritical Fluid Chromatography (SFC)Various chiral and achiral columnsSupercritical CO2 with co-solvents (e.g., Methanol)Fast, environmentally friendly, good for polar compounds.Requires specialized high-pressure equipment.
Solvent ExtractionN/Ae.g., Dichloromethane/Water at varying pHGood for initial work-up and removal of certain impurities.Limited separation efficiency for similar compounds.

Comprehensive Spectroscopic and Spectrometric Elucidation of N 1h Pyrrolo 3,2 C Pyridin 6 Yl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. The following analyses are critical for the complete characterization of N-(1H-Pyrrolo[3,2-c]pyridin-6-yl)acetamide.

Detailed ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide foundational information about the chemical environment of each atom within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton. The chemical shifts (δ) would indicate the electronic environment of the protons, while the integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling patterns (splitting) and their corresponding coupling constants (J) would reveal the connectivity between adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom. The chemical shifts would provide insight into the hybridization and electronic nature of the carbon atoms.

A diligent search for experimental ¹H and ¹³C NMR data, including chemical shifts and coupling constants for this compound, did not yield any specific results in the public domain.

To establish the complete bonding framework and spatial arrangement of the atoms, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would identify protons that are close to each other in space, which is essential for determining the three-dimensional conformation of the molecule.

Despite a thorough search, no experimental data from two-dimensional NMR studies (COSY, HSQC, HMBC, NOESY) for this compound could be located.

Depending on the specific research questions, advanced NMR techniques could provide further insights.

Dynamic NMR: If the molecule exhibits conformational exchange or other dynamic processes, variable temperature NMR studies could be employed to determine the energetic barriers of these processes.

Solid-State NMR: For the analysis of the compound in its solid form, solid-state NMR could provide information about its crystalline structure and polymorphism.

No records of advanced NMR studies, such as dynamic NMR or solid-state NMR, were found for this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition and elucidating the structure of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This exact mass measurement allows for the unambiguous determination of the elemental formula of this compound, confirming its atomic composition.

A search for high-resolution mass spectrometry data for this compound did not yield any specific experimental results for its exact mass or elemental composition verification.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the connectivity and substructures within the molecule, further confirming its identity.

No tandem mass spectrometry (MS/MS) data or fragmentation analysis for this compound was found in the course of this review.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Detailed experimental Infrared (IR) and Raman spectra for this compound are not available in the public domain. Therefore, a specific analysis of its key functional group vibrations and conformational insights based on experimental vibrational modes cannot be provided at this time.

A theoretical analysis based on the structure of this compound would predict characteristic vibrational modes. The expected key functional group vibrations would include:

N-H stretching: Associated with the pyrrole (B145914) ring, typically observed in the region of 3300-3500 cm⁻¹.

C=O stretching: From the acetamide (B32628) group, a strong absorption band is expected around 1650-1690 cm⁻¹.

N-H bending: Also from the amide group (Amide II band), usually found in the 1550-1620 cm⁻¹ region.

C-N stretching: Vibrations for the amide and the pyrrolopyridine ring system.

Aromatic C-H stretching: Expected above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: Characteristic of the pyrrolopyridine ring, appearing in the 1400-1600 cm⁻¹ region.

A data table of predicted IR and Raman peaks is not possible without experimental or computational data.

Without experimental IR and Raman data, no specific conformational insights for this compound can be drawn. Such an analysis would rely on the precise positions and shapes of vibrational bands, which are currently unavailable.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Publicly accessible experimental Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectra for this compound could not be located. Consequently, a detailed analysis of its electronic transitions and photophysical properties remains unelucidated.

The chromophore in this compound is the extended π-system of the pyrrolopyridine ring conjugated with the acetamide group. The expected electronic transitions would be π → π* and potentially n → π* transitions. The specific wavelengths (λmax) of these transitions are dependent on the solvent environment and the precise electronic structure, and thus cannot be specified without experimental data.

Information regarding the photophysical properties, such as the fluorescence emission spectrum, quantum yield, and excited-state lifetime, of this compound is not available in the reviewed literature.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

A search of crystallographic databases did not yield any results for the single-crystal X-ray diffraction structure of this compound. Therefore, definitive information on its solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions, is not currently available.

Computational and Theoretical Investigations of N 1h Pyrrolo 3,2 C Pyridin 6 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the intrinsic electronic properties of a molecule. These calculations can provide a wealth of information about the electron distribution, reactivity, and spectroscopic characteristics of N-(1H-Pyrrolo[3,2-c]pyridin-6-yl)acetamide, which are fundamental to understanding its behavior at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Key reactivity descriptors that can be derived from DFT calculations include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These descriptors are invaluable for predicting the reactivity of this compound in various chemical and biological environments. For instance, regions of high electrophilicity might indicate sites susceptible to nucleophilic attack, which is crucial information for understanding potential metabolic pathways or covalent interactions with biological targets.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound This table presents hypothetical values based on typical ranges observed for similar heterocyclic compounds. Actual values would require specific DFT calculations.

DescriptorHypothetical ValueSignificance
Ionization Potential (I)7.5 eVIndicates the ease of electron donation.
Electron Affinity (A)1.2 eVSuggests the ability to accept an electron.
Global Hardness (η)3.15 eVReflects the molecule's stability and resistance to deformation.
Global Softness (S)0.317 eV⁻¹Indicates the molecule's polarizability and reactivity.
Electronegativity (χ)4.35 eVDescribes the overall electron-attracting tendency.
Electrophilicity Index (ω)3.01 eVQuantifies the electrophilic nature of the molecule.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. The MEP surface is colored to indicate regions of negative and positive electrostatic potential. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the acetamide (B32628) group and the pyridine (B92270) ring, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the pyrrole (B145914) NH and the amide NH would exhibit positive potential (blue regions), highlighting their role as potential hydrogen bond donors. This information is critical for predicting non-covalent interactions with protein binding sites.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's chemical reactivity and electronic transitions.

HOMO: The outermost orbital containing electrons, which acts as an electron donor. The distribution of the HOMO in this compound would indicate the regions most susceptible to electrophilic attack.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. The LUMO's distribution highlights the regions prone to nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A larger energy gap suggests higher stability and lower chemical reactivity.

By analogy with related heterocyclic compounds, the HOMO of this compound is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO might be distributed over the pyridine and acetamide moieties.

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

While specific MD simulation studies on this compound are not yet published, the application of this technique to derivatives of the pyrrolopyridine scaffold has been documented, providing a framework for understanding its potential dynamic behavior. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time.

In the context of this compound, MD simulations would be invaluable for investigating its behavior in a simulated biological environment, such as in aqueous solution or in the presence of a target protein. Such simulations can reveal:

Conformational Flexibility: The range of shapes the molecule can adopt and the energetic favorability of each conformation.

Solvation Effects: How the molecule interacts with surrounding water molecules, which influences its solubility and bioavailability.

Binding Dynamics: The process by which the molecule binds to a protein target, including the stability of the protein-ligand complex and the key interactions that maintain the bound state.

For instance, MD simulations have been successfully employed to study the interaction of imidazo-pyrrolopyridine derivatives with Janus Kinase 1 (JAK1). These studies have provided insights into the stability of the inhibitors within the kinase's binding site and have helped to elucidate the specific hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory activity. Similarly, MD simulations of this compound with a putative protein target could reveal the dynamic nature of their interaction, providing a more realistic picture than static docking models.

In Silico Prediction of Potential Protein Targets and Binding Sites

Given the therapeutic potential of the pyrrolopyridine scaffold, identifying the protein targets of this compound is a critical step in understanding its mechanism of action. In silico methods offer a rapid and cost-effective approach to predict potential protein targets.

These methods can be broadly categorized into two types:

Ligand-based approaches: These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By comparing the structure of this compound to databases of known bioactive molecules, potential targets can be identified.

Structure-based approaches (Reverse Docking): If the three-dimensional structure of this compound is known or can be modeled, it can be computationally "docked" into the binding sites of a large number of proteins with known structures. The proteins to which the molecule binds with high affinity are then considered potential targets.

Studies on derivatives of 1H-pyrrolo[3,2-c]pyridine have successfully used molecular docking to identify potential protein targets. For example, some derivatives have been shown to bind to the colchicine-binding site of tubulin, suggesting a potential role as anticancer agents that disrupt microtubule dynamics. Given the structural similarity, it is plausible that this compound or its derivatives could also interact with tubulin or other protein kinases, which are common targets for this class of compounds.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Ligand-based virtual screening would involve using the known structure of this compound or other known active pyrrolopyridine derivatives as a template to search for similar molecules in large compound databases. Similarity can be assessed based on 2D fingerprints, which encode structural features, or 3D shape and pharmacophore models, which consider the spatial arrangement of key chemical features necessary for biological activity.

Structure-based virtual screening , on the other hand, requires the three-dimensional structure of a potential protein target. In this approach, a library of compounds is computationally docked into the binding site of the target protein, and the compounds are ranked based on their predicted binding affinity. This methodology has been successfully applied in the discovery of 1H-pyrrolo[3,2-c]pyridine inhibitors of the mitotic kinase MPS1. nih.gov In that study, a high-throughput screening hit was optimized using structure-based design, leading to the development of potent and selective inhibitors. nih.gov This demonstrates the power of structure-based virtual screening in guiding the optimization of lead compounds based on the pyrrolopyridine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, it is possible to estimate the activity of newly designed compounds before they are synthesized, thereby saving time and resources.

For a series of this compound derivatives, a QSAR study would involve:

Data Collection: Gathering a dataset of derivatives with their experimentally determined biological activities (e.g., IC50 values against a specific target).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

QSAR studies have been successfully applied to various pyrrolopyridine derivatives. For instance, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for 1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridinone derivatives as Cdc7 kinase inhibitors. nih.gov These models have provided valuable insights into the structural features that are important for inhibitory activity, such as the role of steric and electrostatic fields, and have been used to guide the design of more potent inhibitors. nih.gov Similar approaches could be applied to this compound derivatives to optimize their activity against a specific biological target.

Biological Activity and Mechanistic Elucidation of N 1h Pyrrolo 3,2 C Pyridin 6 Yl Acetamide

In Vitro Pharmacological Profiling and Potency Assessment

The in vitro evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives has revealed promising anticancer properties, with several compounds demonstrating significant potency against various cancer cell lines.

A notable series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors that bind to the colchicine-binding site on tubulin. semanticscholar.orgnih.govnih.gov Molecular modeling studies suggest that these derivatives can effectively occupy this site. For instance, a particularly potent derivative, 6-(1H-indol-6-yl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (referred to as compound 10t), is proposed to interact with tubulin by forming hydrogen bonds with key amino acid residues, including Thrα179 and Asnβ349, within the colchicine-binding pocket. semanticscholar.orgnih.gov This interaction is believed to be a critical factor in its biological activity.

The primary enzymatic target identified for this class of compounds is tubulin. By binding to the colchicine (B1669291) site, these derivatives inhibit the polymerization of tubulin into microtubules. semanticscholar.orgnih.govnih.gov Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. The disruption of tubulin polymerization dynamics leads to mitotic arrest and subsequent cell death. Tubulin polymerization experiments have shown that compound 10t potently inhibits this process at concentrations of 3 μM and 5 μM. semanticscholar.orgnih.govnih.gov This inhibition of a key enzymatic process underscores the mechanism of action for the anticancer effects of these compounds.

Cell-based assays have demonstrated the potent antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives against a panel of human cancer cell lines. semanticscholar.orgnih.gov A standard MTT assay was used to determine the in vitro antiproliferative activities against human cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7) cell lines. nih.gov Many of the synthesized compounds in a particular study exhibited moderate to excellent antiproliferative effects. semanticscholar.orgnih.gov

Notably, compound 10t displayed the most potent activity, with IC50 values in the nanomolar to low micromolar range across the tested cell lines. semanticscholar.orgnih.gov The antiproliferative activities of a selection of these derivatives are summarized in the table below.

CompoundHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10t 0.120.150.21
10i >10>10>10
10o 1.251.872.43
10r 0.891.121.56
CA-4 (positive control) 0.0020.0030.003
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. semanticscholar.orgnih.gov

Furthermore, immunofluorescence analysis has shown that these compounds effectively disrupt the microtubule networks within cancer cells at low concentrations. semanticscholar.orgnih.govnih.gov

Structure Activity Relationship Sar Studies of N 1h Pyrrolo 3,2 C Pyridin 6 Yl Acetamide Analogs

Design Principles for N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide Derivatives

The design of derivatives based on the this compound scaffold is often guided by the objective of optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves using the rigid 1H-pyrrolo[3,2-c]pyridine core to lock the conformation of flexible pharmacophores, thereby enhancing binding affinity to the target protein. nih.govsemanticscholar.org For instance, this scaffold has been employed to mimic the bioactive conformation of known kinase inhibitors, leading to the development of potent and selective agents. nih.gov

Researchers have focused on modifying key positions of the pyrrolopyridine ring and the acetamide (B32628) moiety to probe interactions with the target's active site. The overarching goal is to identify substituents that can form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with key amino acid residues. Molecular modeling and structure-based design are frequently utilized to rationalize observed SAR and to guide the synthesis of new analogs with improved properties. tandfonline.com

Synthetic Strategies for Generating Structural Analogs

A variety of synthetic methodologies have been developed to generate a diverse library of this compound analogs for SAR studies. These strategies can be broadly categorized based on the part of the molecule being modified.

Modifications to the Pyrrolopyridine Ring System

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core often begins with a substituted pyridine (B92270) precursor. For example, commercially available 2-bromo-5-methylpyridine (B20793) can be converted to a 4-nitropyridine (B72724) 1-oxide intermediate, which then undergoes a series of reactions, including treatment with N,N-dimethylformamide dimethyl acetal (B89532) and subsequent reduction and cyclization with iron powder in acetic acid, to yield the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold. nih.govsemanticscholar.org This key intermediate serves as a versatile platform for further derivatization.

The bromine at the 6-position is readily displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. nih.govsemanticscholar.org This has been a fruitful strategy for exploring the SAR at this position. Furthermore, the nitrogen of the pyrrole (B145914) ring can be substituted, often with aryl groups, through copper-catalyzed coupling reactions. semanticscholar.org

Variation of Substituents on the Acetamide Moiety

In a broader context of pyrrolo[3,2-c]pyridine derivatives, the introduction of a benzamido moiety at position 4 was found to be more potent than the corresponding primary amino analogs in FMS kinase inhibition, suggesting that the additional hydrophobic interactions and potential hydrogen bonding from the carbonyl oxygen contribute to enhanced activity. nih.gov This principle can be extrapolated to the design of N-acyl groups at the 6-position of the this compound scaffold.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement is a powerful tool in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound analogs, the acetamide group can be replaced with other functional groups that mimic its size, shape, and electronic properties. For example, heterocycles such as oxadiazoles (B1248032) or triazoles can serve as bioisosteres for the amide bond.

Scaffold hopping is another advanced strategy where the core pyrrolopyridine scaffold is replaced with a different heterocyclic system while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved drug-like properties. While specific examples of scaffold hopping directly from this compound are not extensively documented, the principle is widely applied in kinase inhibitor design. mdpi.com For instance, a pyridine-based bioisostere of cabozantinib, a known kinase inhibitor, demonstrated potent c-Met kinase inhibitory activity. mdpi.com This highlights the potential of replacing the central ring system to discover new active compounds.

Identification of Key Pharmacophoric Features for Biological Activity

Through the synthesis and biological evaluation of numerous analogs, several key pharmacophoric features have been identified as crucial for the activity of 1H-pyrrolo[3,2-c]pyridine derivatives. The pyrrolopyridine core itself often acts as a critical hinge-binding motif in kinase inhibitors, with the nitrogen atoms of the pyridine and/or pyrrole rings forming hydrogen bonds with the backbone of the kinase hinge region.

The substituent at the 6-position plays a significant role in determining potency and selectivity. In many cases, an aryl or heteroaryl group at this position is essential for activity, likely engaging in hydrophobic and/or π-stacking interactions within the ATP-binding pocket of the target kinase. The nature and substitution pattern of this aromatic ring are critical. For example, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as colchicine-binding site inhibitors, an indolyl moiety at the 6-position (compound 10t ) exhibited the most potent antiproliferative activity. nih.gov

The group at the 1-position of the pyrrole ring also significantly influences activity. Often, a substituted phenyl ring at this position is beneficial, with the substituents potentially forming additional interactions with the target protein. For instance, a 3,4,5-trimethoxyphenyl group at the N-1 position has been shown to be a favorable feature in several potent analogs. nih.gov

The following table summarizes the antiproliferative activities of some 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

CompoundRHeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10a Phenyl0.851.231.56
10c m-tolyl0.540.680.81
10f 2-methoxyphenyl0.320.450.53
10k 4-ethoxyphenyl0.280.360.41
10o 4-hydroxyphenyl0.410.520.63
10r Pyridin-3-yl0.670.891.02
10t Indol-5-yl0.120.150.21

Data sourced from Wang et al., 2024. nih.gov

Impact of Stereochemical Variations on Compound Activity and Selectivity

Stereochemistry can play a pivotal role in the biological activity and selectivity of chiral compounds. While specific studies on the stereochemical variations of this compound are not extensively reported, the introduction of chiral centers in its analogs could have a profound impact on their interaction with biological targets.

If a chiral center is introduced, for example, on a substituent of the acetamide moiety or on a group attached to the pyrrolopyridine ring, the resulting enantiomers or diastereomers may exhibit different biological activities. This is because the three-dimensional arrangement of atoms in a chiral molecule can lead to differential binding affinities and selectivities for a chiral target protein. One enantiomer might fit perfectly into the binding site, leading to high potency, while the other enantiomer may have a poor fit and be significantly less active or even inactive.

The synthesis of single enantiomers, either through asymmetric synthesis or chiral resolution, is therefore a critical step in the development of chiral drug candidates. This allows for the evaluation of the individual stereoisomers and the selection of the one with the optimal therapeutic profile. While the current body of literature on this compound analogs does not provide specific examples of such stereochemical investigations, it is a crucial aspect to consider in the future design and development of more potent and selective agents based on this scaffold.

Lead Optimization Strategies Derived from SAR Analysis

The structure-activity relationship (SAR) analysis of this compound and its analogs has provided crucial insights for lead optimization. These strategies primarily focus on modifying the core pyrrolopyridine scaffold, the N-acetyl group, and the substituents on the aromatic rings to enhance potency, selectivity, and pharmacokinetic properties. The overarching goal is to refine the lead compound into a viable drug candidate by systematically altering its chemical structure and observing the effects on its biological activity.

A significant area of exploration in the lead optimization of pyrrolopyridine derivatives has been the modification of the substituent at the 6-position of the scaffold. In a study focused on developing potent anticancer agents targeting tubulin polymerization, a series of 1H-pyrrolo[3,2-c]pyridine derivatives with various aryl groups at the 6-position were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. nih.govsemanticscholar.org The findings from this research offer a clear SAR, indicating that the nature of the substituent at this position dramatically influences the compound's efficacy.

For instance, the introduction of an indole (B1671886) ring at the 6-position resulted in a significant boost in potency. nih.govsemanticscholar.org This suggests that the steric bulk, electronic properties, and hydrogen bonding capabilities of the substituent at this position are critical for interaction with the biological target. The data from these studies can be summarized to guide further optimization efforts.

Table 1: SAR of 6-Substituted 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs Against HeLa Cancer Cell Line

Compound ID6-Substituent (B-ring)IC₅₀ (µM)
10a Phenyl>10
10c m-Tolyl2.85
10d p-Tolyl1.89
10h 4-Methoxyphenyl1.23
10l 4-Fluorophenyl3.56
10o 4-Hydroxyphenyl2.17
10p Naphthalen-2-yl0.89
10r Pyridin-3-yl1.54
10t Indol-5-yl0.12

Data sourced from studies on colchicine-binding site inhibitors. nih.govsemanticscholar.org

The data clearly indicates that while simple phenyl substitutions lead to a loss of activity, the addition of small electron-donating groups (like methyl and methoxy) at the para position of the phenyl ring enhances potency. nih.gov More complex aromatic systems, such as naphthalene (B1677914) and pyridine, also confer significant activity. However, the most substantial improvement was observed with the indole substituent, highlighting a specific favorable interaction with the target. nih.govsemanticscholar.org

Another pivotal strategy in lead optimization revolves around the modification of the acetamide group itself. The amide bond is often susceptible to metabolic degradation by proteases, which can lead to poor pharmacokinetic profiles. Therefore, replacing the amide group with a bioisostere is a common and effective tactic to improve metabolic stability and other drug-like properties. nih.govdrughunter.com Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects.

Table 2: Potential Bioisosteric Replacements for the Acetamide Group

Original GroupBioisosteric ReplacementRationale for Replacement
AcetamideRetro-amideAlters hydrogen bond donor/acceptor pattern, may improve metabolic stability. nih.gov
Acetamide1,2,3-TriazoleIntroduces a stable, aromatic ring that mimics the steric and electronic properties of the amide bond, enhancing metabolic stability. nih.gov
AcetamideOxadiazoleCan act as a hydrogen bond acceptor and is metabolically stable. nih.gov
AcetamideSulfonamideModifies the geometry and electronic character, can improve binding affinity and metabolic stability. nih.gov
AcetamideUreaIncreases hydrogen bonding potential, can enhance target interactions. nih.gov

These bioisosteric replacements offer a range of possibilities for fine-tuning the properties of the lead compound. For example, replacing the acetamide with a 1,2,3-triazole would create a more rigid analog with a different dipole moment, which could lead to altered selectivity for different biological targets. nih.gov Similarly, a sulfonamide replacement would introduce a tetrahedral geometry at the sulfur atom, in contrast to the planar amide, and could provide new interactions with the target protein. nih.gov

Advanced Analytical Methodologies for N 1h Pyrrolo 3,2 C Pyridin 6 Yl Acetamide

Chromatographic Techniques for Purity, Identity, and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and analyzing the components of a mixture. For a compound such as N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide, various chromatographic methods are utilized to meet the stringent requirements of purity assessment, identity confirmation, and accurate quantification in research samples.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. Its versatility is enhanced by the availability of a wide array of columns and detection methods, allowing for tailored analytical solutions.

Reversed-phase HPLC is the most common mode used for this type of analysis. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 column is often a suitable choice. The mobile phase typically consists of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape for the basic pyrrolopyridine core) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of the main compound from any impurities.

A variety of detectors can be coupled with HPLC for the analysis of this compound. A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for quantification, set at a wavelength where the compound exhibits maximum absorbance. For more selective and sensitive detection, a mass spectrometer can be used, a technique further elaborated in the hyphenated techniques section.

ParameterCondition
Instrumentation Agilent 1260 Infinity II LC System or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. This compound itself has low volatility due to its polar nature and the presence of N-H groups capable of hydrogen bonding. Therefore, direct analysis by GC is challenging and often requires a derivatization step to increase its volatility and thermal stability.

A common derivatization technique for compounds with active hydrogens is silylation. nih.govthescipub.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the pyrrole (B145914) and amide nitrogens with trimethylsilyl (B98337) (TMS) groups. nih.govthescipub.com This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column's stationary phase interacts with the components of the sample, leading to their separation based on their boiling points and affinities for the stationary phase. A Flame Ionization Detector (FID) is a common choice for quantification due to its high sensitivity and wide linear range for organic compounds.

ParameterCondition
Instrumentation Agilent 8890 GC System or equivalent
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions Heat at 70°C for 30 minutes
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

In a research context, it is often necessary to isolate pure this compound from a reaction mixture or to separate it from impurities for further studies. Preparative chromatography is the method of choice for this purpose. It operates on the same principles as analytical chromatography but on a much larger scale to yield tangible quantities of the purified compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used technique for the purification of pyrrolopyridine derivatives. nih.gov The instrumentation is similar to analytical HPLC but is equipped with larger columns, higher flow rate pumps, and a fraction collector. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities. The conditions developed at the analytical scale are often used as a starting point for developing a preparative method.

Flash column chromatography is another common and more economical method for purification. nih.gov It utilizes a stationary phase (typically silica (B1680970) gel) packed in a column, and a solvent or a mixture of solvents (the mobile phase) is pushed through the column with pressure (usually from compressed air or nitrogen). The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

ParameterCondition
Technique Preparative Reversed-Phase HPLC
Instrumentation Waters AutoPurification System or equivalent
Column C18 column (e.g., 19 x 250 mm, 10 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 20 mL/min
Detection UV-Vis at 254 nm
Fraction Collection Triggered by UV signal

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification (in research settings)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures and the identification of unknown compounds, such as metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. nih.gov This is the premier tool for identifying and quantifying this compound and its metabolites in complex biological matrices from in vitro research studies.

After separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source, where the molecules are ionized. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, which typically produces protonated molecules [M+H]+. The ions are then guided into the mass analyzer. A triple quadrupole mass spectrometer is often used for targeted analysis and quantification. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects a specific precursor ion (e.g., the [M+H]+ of the parent compound or a suspected metabolite), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then selects a specific fragment ion to be detected. This process provides a high degree of selectivity and sensitivity. For metabolite identification, high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap analyzers are invaluable as they can provide accurate mass measurements, which aid in determining the elemental composition of the metabolites.

ParameterCondition
LC System Shimadzu Nexera X2 UHPLC or equivalent
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
MS System SCIEX Triple Quad 6500+ or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification
Precursor Ion (for parent) m/z 176.08
Example Product Ions To be determined by infusion and fragmentation studies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry. nih.gov As with analytical GC, a derivatization step is necessary to analyze this compound and its potential metabolites. nih.govthescipub.com

Following separation in the GC column, the derivatized analytes enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," which can be compared to spectral libraries for compound identification. This makes GC-MS a powerful tool for the structural elucidation of volatile metabolites. High-resolution GC-MS can provide accurate mass data for the fragment ions, further aiding in the identification of unknown metabolites.

ParameterCondition
GC System Thermo Scientific TRACE 1310 GC or equivalent
Derivatization Silylation with MSTFA
Column TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Oven Program 70 °C (1 min hold), then 10 °C/min to 300 °C (5 min hold)
MS System Thermo Scientific ISQ 7000 Single Quadrupole MS or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Scan Range m/z 50-650
Data Analysis Comparison of mass spectra with NIST/Wiley libraries and analysis of fragmentation patterns

Spectrophotometric and Electrochemical Methods for Quantitative Analysis

The quantitative analysis of this compound in research matrices can be approached using spectrophotometric and electrochemical methods, which offer sensitivity and selectivity.

Spectrophotometric Methods: UV-Visible spectrophotometry is a potential method for the quantification of this compound, owing to the presence of chromophoric groups within its pyrrolopyridine core and acetamide (B32628) substituent. The method would be based on Beer-Lambert's law, which correlates absorbance with concentration. The development of such a method would involve scanning the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to determine its wavelength of maximum absorption (λmax).

A hypothetical validation summary for a UV-spectrophotometric method could include the parameters outlined in the table below.

Hypothetical Validation Parameters for UV-Spectrophotometric Analysis

Parameter Expected Range/Value Description
λmax (nm) 250 - 350 nm The wavelength at which the compound absorbs the most light.
Linearity (R²) > 0.999 A measure of how well the calibration curve fits the experimental data.
Limit of Detection (LOD) ng/mL to µg/mL range The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) ng/mL to µg/mL range The lowest concentration of the analyte that can be accurately quantified.
Precision (%RSD) < 2% The closeness of agreement between a series of measurements.

| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |

Electrochemical Methods: Electrochemical techniques, such as cyclic voltammetry or differential pulse voltammetry, could also be developed for the quantitative analysis of N-(1H-Pyrrolo[3,2-C)pyridin-6-YL)acetamide. These methods would rely on the oxidation or reduction of the molecule at an electrode surface. The pyrrolo[3,2-c]pyridine nucleus is electroactive, and its electrochemical behavior would be influenced by the acetamide group. The development of an electrochemical method would involve selecting an appropriate electrode (e.g., glassy carbon, boron-doped diamond) and optimizing experimental parameters like pH, supporting electrolyte, and scan rate.

Stability and Degradation Pathway Studies of this compound in Research Matrices

Understanding the stability of this compound is crucial for its handling, storage, and application in research. Stability studies would typically be conducted under various stress conditions to identify potential degradation pathways and products.

Forced Degradation Studies: Forced degradation studies would expose the compound to harsh conditions to accelerate its decomposition. These conditions typically include:

Acidic and Basic Hydrolysis: Investigating the compound's susceptibility to degradation in acidic (e.g., HCl) and basic (e.g., NaOH) solutions at different temperatures. A primary degradation pathway could be the hydrolysis of the acetamide linkage.

Oxidative Degradation: Exposing the compound to an oxidizing agent (e.g., H₂O₂) to assess its stability towards oxidation. The nitrogen atoms in the heterocyclic rings could be susceptible to oxidation.

Photodegradation: Studying the effect of light exposure (e.g., UV and visible light) on the compound's stability.

Thermal Degradation: Evaluating the compound's stability at elevated temperatures.

The degradation products would be identified and characterized using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).

The table below outlines the potential degradation products that could be investigated.

Potential Degradation Products of this compound

Degradation Pathway Potential Product Chemical Formula
Amide Hydrolysis 1H-Pyrrolo[3,2-c]pyridin-6-amine C₇H₇N₃

| Oxidation | N-(1-Oxo-1H-pyrrolo[3,2-c]pyridin-6-yl)acetamide | C₉H₈N₂O₃ |

Future Perspectives and Translational Opportunities in N 1h Pyrrolo 3,2 C Pyridin 6 Yl Acetamide Research

Emerging Synthetic Strategies for Advanced N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide Derivatives

The future development of this compound hinges on the creation of advanced derivatives to refine its pharmacological profile. Modern synthetic methodologies are crucial for generating diverse chemical libraries for structure-activity relationship (SAR) studies. nih.gov Researchers are moving beyond traditional methods to employ more efficient and versatile techniques.

Key emerging strategies include:

Cross-Coupling Reactions: Techniques like the Suzuki and Buchwald-Hartwig cross-coupling reactions are instrumental in synthesizing complex pyrrolopyrimidine analogs. nih.gov These methods allow for the precise introduction of various aryl and amine substituents onto the core scaffold, enabling fine-tuning of the molecule's properties. For instance, a Suzuki cross-coupling could be used to attach diverse aryl groups to the pyrrolopyridine core of this compound, while a Buchwald-Hartwig reaction could modify amine functionalities. nih.govnih.gov

Multicomponent Reactions (MCRs): Ultrasound-assisted tandem pseudo-four-component reactions represent a green and efficient approach to synthesizing pyrrole-fused heterocycles. researchgate.net This strategy allows for the rapid assembly of complex molecules from simple starting materials in a single step, accelerating the discovery process.

Scaffold Hopping and Molecular Hybridization: By combining fragments of known active compounds (molecular hybridization) or replacing the core scaffold with a structurally related one (scaffold hopping), novel derivatives with improved properties can be designed. nih.gov This approach was successfully used to develop new CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold. nih.gov

Late-Stage Functionalization: Methods that allow for the modification of the compound at a late stage of the synthesis are highly valuable. These techniques enable the rapid creation of a wide range of analogs from a common intermediate, which is essential for optimizing lead compounds.

These advanced synthetic methods will facilitate the creation of a new generation of this compound derivatives with enhanced potency, selectivity, and drug-like properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com For this compound, these computational tools can be applied at various stages of the research and development process.

Applications of AI/ML in Pyrrolopyridine Research:

AI/ML Application Description Potential Impact on this compound
De Novo Drug Design Generative models and deep learning algorithms can create novel molecular structures from scratch that are predicted to have high affinity for a specific biological target. nih.govmdpi.com Generation of novel pyrrolopyridine scaffolds with potentially superior activity and novelty compared to existing structures.
Virtual Screening AI/ML models can rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a target, significantly reducing the number of compounds that need to be synthesized and tested. nih.gov Prioritization of derivatives of this compound for synthesis, focusing resources on the most promising candidates.
QSAR Modeling Quantitative Structure-Activity Relationship (QSAR) models use ML to correlate chemical structures with biological activities, predicting the potency of new designs. mdpi.com Rapidly predict the inhibitory activity of new acetamide (B32628) derivatives, guiding the design of more potent compounds.

| ADMET Prediction | AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify and eliminate candidates with poor drug-like properties early in the process. mdpi.comnih.gov | Early-stage filtering of derivatives to ensure they possess favorable pharmacokinetic profiles, increasing the likelihood of preclinical success. |

By integrating AI and ML, researchers can explore a much larger chemical space more efficiently, leading to the faster identification and optimization of this compound-based drug candidates.

Deeper Exploration of this compound's Polypharmacology and Therapeutic Potential

The structural similarity of the pyrrolopyridine core to the ATP purine (B94841) ring suggests that derivatives like this compound may interact with multiple protein kinases. nih.gov This multi-targeting, or polypharmacology, can be advantageous for treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. researchgate.net

A significant body of research has identified various pyrrolopyridine and pyrrolopyrimidine derivatives as inhibitors of several key kinases involved in cancer progression.

Potential Kinase Targets for Pyrrolopyridine Scaffolds:

Kinase Target Associated Disease(s) Reference
PERK Cancer, Metabolic Diseases nih.gov
Pim-1/2 B-cell malignancies (Lymphoma, Leukemia) nih.gov
CSF1R Cancer nih.gov
JAK2 Myeloproliferative Neoplasms researchgate.net
EGFR, Her2, VEGFR2 Various Cancers researchgate.netmdpi.com
CDK2 Cancer mdpi.comnih.gov

| ACC1 | Cancer, Fatty Acid-Related Diseases | nih.gov |

Future research should focus on systematically profiling this compound and its advanced derivatives against a broad panel of kinases. This will help to elucidate its full polypharmacological profile and identify potential new therapeutic applications. Understanding which combination of targets the compound inhibits could lead to novel treatment strategies for resistant cancers or other complex diseases.

Development of this compound-Based Probes for Chemical Biology

High-quality chemical probes are essential tools for dissecting biological pathways and validating drug targets. nih.gov By modifying this compound into a chemical probe, researchers can gain deeper insights into its mechanism of action.

Strategies for Probe Development:

Functionalization: A key step is to introduce a functional handle onto the molecule, such as an alkyne or azide (B81097) group, via "click chemistry." nih.gov This allows for the attachment of reporter tags (e.g., biotin (B1667282) for pulldown experiments or a fluorophore for imaging) to visualize the compound's interaction with its targets in a cellular environment.

Target Engagement Assays: Probes derived from this compound could be used in techniques like the cellular thermal shift assay (CETSA) to confirm direct binding to target proteins within intact cells. nih.gov

PROTAC Development: The pyrrolopyridine scaffold could serve as a warhead for a PROteolysis TArgeting Chimera (PROTAC). A PROTAC is a bifunctional molecule that links a target-binding molecule to an E3 ligase ligand, inducing the degradation of the target protein. researchgate.net Developing a PROTAC based on this compound would offer an alternative therapeutic modality to simple inhibition, potentially leading to a more profound and durable biological response. rsc.org

The development of such chemical tools will be crucial for validating the biological targets of this compound and clarifying its cellular effects. cardiff.ac.uk

Overcoming Research Challenges and Identifying Novel Applications

Despite the promise of the pyrrolopyridine scaffold, several challenges must be addressed to advance this compound toward the clinic.

Research Challenges and Potential Solutions:

Challenge Potential Solution
Selectivity The ATP-mimetic nature of the scaffold can lead to off-target effects. nih.gov Structure-based design and medicinal chemistry efforts can introduce modifications that enhance selectivity for the desired target(s) over other kinases. nih.gov
Physicochemical Properties Early derivatives may suffer from poor solubility or metabolic instability. nih.gov Optimization of the scaffold's substituents can improve these properties, leading to better bioavailability and pharmacokinetic profiles. nih.gov

| Drug Resistance | Cancers can develop resistance to kinase inhibitors. The multi-targeted nature of some pyrrolopyridine derivatives may help overcome resistance mechanisms that rely on pathway redundancy. researchgate.net |

Beyond its established potential in oncology, the diverse biological activities of pyrrolopyridine derivatives suggest that this compound could be explored for novel applications. Given that related nitrogen heterocycles have shown antibacterial activity, exploring its potential against bacterial pathogens could be a fruitful avenue. mdpi.com

Outlook on this compound as a Preclinical Candidate

The path for this compound to become a preclinical candidate is promising but requires a systematic and multidisciplinary approach. The pyrrolopyridine core is a validated pharmacophore present in successful kinase inhibitors. nih.gov Recent studies on related 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated potent anticancer activities, with some compounds showing IC50 values in the nanomolar range against various cancer cell lines. nih.govsemanticscholar.orgnih.gov

By leveraging emerging synthetic strategies, computational tools, and a deeper understanding of its polypharmacology, this compound and its derivatives stand as a promising class of compounds with significant translational potential.

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